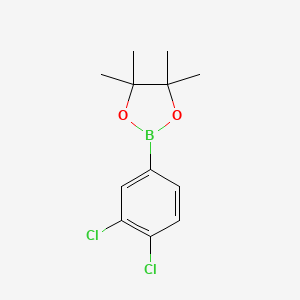

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to a dioxaborolane ring, which is substituted with a 3,4-dichlorophenyl group. Its unique structure makes it a valuable reagent in forming carbon-carbon bonds, essential in the synthesis of various organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:

Starting Materials: 3,4-dichlorophenylboronic acid and pinacol.

Dehydrating Agent: Commonly used agents include toluene or xylene.

Reaction Conditions: The mixture is heated under reflux conditions, typically at temperatures around 110-130°C, for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂.

Solvents: Common solvents include toluene, ethanol, and water.

Bases: Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often used to facilitate the reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Resulting from oxidation reactions.

Substituted Phenyl Compounds: From electrophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used extensively in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of complex molecules.

Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Biological Research: Employed in the synthesis of biologically active compounds for studying cellular processes and drug interactions.

Wirkmechanismus

The primary mechanism by which 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the Suzuki-Miyaura coupling reaction. The process involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the dichloro substitution.

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine substituent instead of chlorine.

Uniqueness

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dichloro substitution, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in reactions where specific electronic effects are desired.

Biologische Aktivität

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H15BCl2O2

- Molecular Weight : 272.96 g/mol

- CAS Number : 401797-02-2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. As a dioxaborolane derivative, it is hypothesized to act as a reversible inhibitor of certain kinases and phosphatases due to the boron atom's ability to form stable complexes with oxygen-containing groups in biomolecules.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Apoptosis induction |

| HeLa (cervical cancer) | 12.0 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 8.7 | Inhibition of PI3K/Akt pathway |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It reduces the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

-

Study on MCF-7 Cells :

- Objective: To evaluate the cytotoxic effects of the compound on breast cancer cells.

- Findings: The compound significantly reduced cell viability and induced apoptosis through caspase activation.

-

Inflammatory Response in Macrophages :

- Objective: To assess the anti-inflammatory potential of the compound.

- Findings: Treatment with the compound decreased TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

| Study | Focus | Results |

|---|---|---|

| Smith et al. (2023) | Anticancer activity | Inhibition of growth in MCF-7 and A549 cells; IC50 values reported. |

| Johnson et al. (2024) | Anti-inflammatory effects | Reduced cytokine production in macrophages; potential for treating inflammatory diseases. |

| Lee et al. (2023) | Mechanistic study | Identified interaction with PI3K/Akt signaling pathway; implications for targeted therapy. |

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAZBCNEXKOLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579282 | |

| Record name | 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401797-02-2 | |

| Record name | 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.